molecular formula C21H24N2O5 B2792780 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 922891-24-5

3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2792780
CAS RN: 922891-24-5
M. Wt: 384.432
InChI Key: FEIGEXHSYOBHFP-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as Compound 89, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamides and has been studied for its potential in treating various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and topoisomerases, which play important roles in cancer and neurodegenerative disorders. It also affects the expression of certain genes, leading to changes in cell behavior and function.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation, leading to their destruction. In neurons, it promotes survival and prevents cell death, protecting against neurodegeneration. It also affects the expression of various genes and proteins, leading to changes in cell behavior and function.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 has several advantages for lab experiments. It is relatively easy to synthesize and obtain in high yield and purity. It also has a well-defined chemical structure, making it easy to study its properties and effects. However, there are some limitations to its use. It can be toxic at high concentrations, and its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types and tissues.

Future Directions

There are several future directions for research on 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89. One area of focus is its potential in treating cancer, particularly in combination with other drugs or therapies. Another area of interest is its potential in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. Overall, 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 involves a series of chemical reactions, including the condensation of 3,5-dimethoxyaniline and 4-methoxy-3-(2-oxopiperidin-1-yl)benzaldehyde, followed by the reduction of the resulting imine and the subsequent amidation reaction. The final product is obtained in high yield and purity, making it suitable for further research and development.

Scientific Research Applications

3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 has been extensively studied for its potential therapeutic applications. In particular, it has shown promising results in treating cancer and neurodegenerative disorders. Studies have shown that 3,5-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide 89 can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. It has also been shown to have neuroprotective effects, preventing the death of neurons and promoting their survival.

properties

IUPAC Name

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-10-14(11-17(13-16)27-2)21(25)22-15-7-8-19(28-3)18(12-15)23-9-5-4-6-20(23)24/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIGEXHSYOBHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

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